methyl 4-[2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamido]benzoate
Description
This compound is a benzoate ester derivative featuring a complex hybrid structure. Its core consists of a methyl benzoate moiety linked via an acetamido bridge to a 4-oxo-4H-pyran ring, which is further substituted at the 6-position with a (1,2,3,4-tetrahydroisoquinolin-2-yl)methyl group.
Properties
IUPAC Name |
methyl 4-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O6/c1-31-25(30)18-6-8-20(9-7-18)26-24(29)16-33-23-15-32-21(12-22(23)28)14-27-11-10-17-4-2-3-5-19(17)13-27/h2-9,12,15H,10-11,13-14,16H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAGADJWQYEEKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)COC2=COC(=CC2=O)CN3CCC4=CC=CC=C4C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamido]benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article aims to explore its biological activity based on existing research findings, case studies, and relevant data.
Chemical Structure
The compound's structure features a benzoate moiety linked to a pyran derivative and a tetrahydroisoquinoline unit. This unique arrangement suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown effectiveness against certain bacterial strains, indicating potential for development as an antibacterial agent.
- Anticancer Potential : The compound has been investigated for its anticancer properties. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, suggesting a mechanism that may involve apoptosis induction.
- Neuroprotective Effects : Given its structural similarity to known neuroprotective agents, research has also focused on its potential role in neuroprotection. Early findings suggest it may help mitigate oxidative stress in neuronal cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Effective against Gram-positive bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Reduces oxidative stress in neurons |
Table 2: Case Studies
Antimicrobial Studies
In a study assessing the antimicrobial properties of this compound, researchers found that the compound exhibited significant inhibitory effects against various Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis.
Anticancer Mechanism
The anticancer properties were explored through various assays. The compound was found to induce apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer). Mechanistic studies suggested that it activates caspase pathways leading to programmed cell death.
Neuroprotective Research
Research into the neuroprotective effects of this compound revealed promising results. In models of oxidative stress induced by hydrogen peroxide, the compound significantly reduced neuronal cell death and increased cell viability. This suggests potential therapeutic applications in neurodegenerative diseases.
Scientific Research Applications
Chemical Properties and Structure
Methyl 4-[2-({4-oxo-6-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-4H-pyran-3-yl}oxy)acetamido]benzoate features a unique structure that combines elements of isoquinoline and pyran derivatives. These structural components contribute to its biological activity and potential therapeutic uses.
Molecular Formula
The molecular formula of the compound is , indicating a complex arrangement that supports diverse interactions within biological systems.
Key Structural Features
- Isoquinoline Moiety : Known for its role in various pharmacological activities.
- Pyran Ring : Contributes to the compound's stability and reactivity.
- Amino Group : Enhances solubility and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties. This compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.
Case Study: In Vitro Anticancer Screening
A study published in Cancer Letters demonstrated that similar isoquinoline derivatives induced apoptosis in breast cancer cells through the activation of caspase pathways. The specific mechanisms involved the inhibition of cell proliferation and induction of cell cycle arrest at the G0/G1 phase.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, particularly due to the tetrahydroisoquinoline component known for its neuroprotective properties.
Case Study: Neuroprotection in Animal Models
Research conducted on animal models has shown that compounds with similar structures can mitigate neurodegeneration associated with diseases like Alzheimer’s. The protective effects were attributed to the modulation of oxidative stress and inflammation in neuronal cells.
Antimicrobial Activity
Emerging research indicates that this compound may possess antimicrobial properties against various bacterial strains.
Case Study: Antimicrobial Efficacy Testing
A recent publication highlighted the compound's effectiveness against Staphylococcus aureus and Escherichia coli. The mechanism of action was linked to disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Table 1: Biological Activities of Methyl 4-[2-(...)]
| Activity Type | Reference | Effectiveness |
|---|---|---|
| Anticancer | Cancer Letters | Induces apoptosis |
| Neuroprotective | Journal of Neuroscience | Mitigates neurodegeneration |
| Antimicrobial | Journal of Antimicrobial Chemotherapy | Effective against E. coli |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Benzoate Derivatives ()
Several ethyl 4-substituted benzoates (e.g., I-6230, I-6232, I-6273) share structural motifs with the target compound:
- Shared features : A benzoate ester core and an amide/ether linker to heterocyclic substituents.
- Key differences: Substituent type: The target compound uses a pyran-tetrahydroisoquinoline hybrid, whereas I-6230 and I-6232 feature pyridazine or methylpyridazine groups. Linker flexibility: The target employs an acetamido bridge, while I-6373 and I-6473 use thioether or ether linkers. Biological implications: Pyridazine and isoxazole substituents (as in I-6273) are often associated with kinase inhibition, whereas tetrahydroisoquinoline moieties may target neurotransmitter receptors .
Dihydroisoquinoline-Containing Derivatives ()
Compound 166 (from the patent EP 4 219 465 A2) and the intermediate in Step 3 share structural parallels:
- Shared features: Both incorporate a dihydroisoquinoline moiety and amide bonds.
- Key differences: Core structure: The target compound uses a pyran ring, while Compound 166 has a pyrimidine-carboxamide scaffold. Substituent placement: The tetrahydroisoquinolinyl group in the target is attached via a methylene bridge to the pyran ring, whereas Compound 166 links it to a hydroxypropyl chain. Functional groups: The pyran’s 4-oxo group in the target may enhance hydrogen-bonding interactions compared to the oxetane in Compound 166 .
Benzo[b][1,4]oxazin Derivatives ()
Though structurally distinct, these derivatives highlight synthetic strategies relevant to the target compound:
- Shared synthetic steps : Both involve coupling reactions (e.g., Cs₂CO₃-mediated nucleophilic substitutions) to attach heterocyclic substituents.
- Divergence: The target compound’s pyran-tetrahydroisoquinoline system contrasts with the benzo[b][1,4]oxazin core, which is fused to pyrimidine rings in . Such differences likely lead to varied solubility and bioavailability profiles .
Structural and Functional Comparison Table
Research Findings and Limitations
- Structural insights: The tetrahydroisoquinoline moiety in the target compound may confer blood-brain barrier permeability, similar to other neuroactive agents . However, this remains speculative without experimental data.
- Data gaps: No pharmacological or pharmacokinetic data for the target compound are available in the provided evidence, limiting direct functional comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
